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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of

imipramine, the first tricyclic antidepressant. It details the initial synthesis, the serendipitous

discovery of its antidepressant properties, and the early clinical evaluations that established its

efficacy. This document is intended for researchers, scientists, and professionals in drug

development, offering a technical overview of the key milestones in the history of this landmark

psychiatric medication.

From Antihistamine to Antidepressant: A Fortuitous
Discovery
Imipramine was first synthesized in 1951 by the pharmaceutical company Geigy (now Novartis)

as part of a program to develop new antihistamines. Its three-ring structure is chemically

related to the phenothiazine antipsychotics, such as chlorpromazine, which had been

discovered to have profound effects on the central nervous system. Consequently, imipramine

was initially investigated as a potential antipsychotic agent.

The pivotal moment in the history of imipramine came in the mid-1950s through the astute

clinical observations of Swiss psychiatrist Dr. Roland Kuhn at the Münsterlingen psychiatric

hospital. While testing imipramine (then known as G22355) in patients with schizophrenia, he

noted it was largely ineffective for psychotic symptoms. However, he observed that some

patients with co-morbid depressive symptoms showed a remarkable improvement in their
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mood. This serendipitous finding led Kuhn to administer the drug to patients whose primary

diagnosis was depression. In 1957, he published his findings, detailing the dramatic

antidepressant effects of imipramine in a subset of his patients, particularly those with what

was then termed "endogenous" depression, characterized by symptoms of vital sadness,

hopelessness, and psychomotor retardation. This marked the beginning of the era of

antidepressant medication.

Early Clinical Efficacy Data
Dr. Kuhn's initial studies were largely observational and descriptive. However, his work spurred

a series of more rigorous, controlled clinical trials in the late 1950s and early 1960s to

systematically evaluate the efficacy of imipramine. These early trials were foundational in

establishing the methodology for future antidepressant research.

Summary of Early Controlled Trials (1959-1965)
A comprehensive re-analysis of 18 controlled trials conducted between 1959 and 1965

provides the most robust quantitative data from this era. The findings from this analysis are

summarized below.

Metric Value
95% Confidence
Interval

Interpretation

Pooled Drug/Placebo

Response Rate-Ratio

(RR)

2.17 1.87 - 2.51

Patients treated with

imipramine were more

than twice as likely to

respond to treatment

compared to those

receiving a placebo.[1]

Number-Needed-to-

Treat (NNT)
3.1 2.1 - 5.8

Approximately three

patients would need to

be treated with

imipramine for one to

experience a benefit

who would not have

with a placebo.[1]
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Experimental Protocols
The methodologies of the early investigations into imipramine's antidepressant effects evolved

from observational studies to more structured controlled trials.

Dr. Roland Kuhn's Initial Observational Study (mid-
1950s)

Objective: To investigate the potential antipsychotic effects of the compound G22355

(imipramine).

Study Design: Open-label, observational study.

Patient Population: Inpatients at the Münsterlingen psychiatric hospital in Switzerland,

primarily diagnosed with schizophrenia. A subset of these patients also exhibited depressive

symptoms. Following the initial observations, the study was extended to patients with a

primary diagnosis of depression.

Methodology:

Patients were administered imipramine orally. Dosage and duration of treatment were not

standardized and were adjusted based on clinical observation.

Dr. Kuhn and his team closely monitored patients for changes in both psychotic and

affective symptoms.

Observations were meticulously recorded, focusing on changes in mood, behavior, and

reported subjective experiences.

Outcome Measures: Clinical global impression of change, based on the treating

psychiatrist's judgment. There were no standardized rating scales used in these initial

observations.

Key Findings: Imipramine was found to be ineffective for the treatment of psychosis.

However, a significant and often dramatic improvement in depressive symptoms was

observed in a number of patients.
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Early Placebo-Controlled Trials (1959-1965)
Objective: To determine the efficacy of imipramine in the treatment of depression compared

to a placebo.

Study Design: Randomized, double-blind, placebo-controlled trials.

Patient Population: Patients diagnosed with depression, often sub-categorized as

"endogenous" or "neurotic" depression.

Methodology:

Patients meeting the inclusion criteria were randomly assigned to receive either

imipramine or a placebo.

Both patients and treating clinicians were blinded to the treatment allocation.

Dosages of imipramine were typically initiated at a low dose and titrated upwards.

Treatment duration varied across trials but was generally several weeks.

Outcome Measures: A variety of outcome measures were used across the different trials,

including global clinical assessments and early versions of depression rating scales. The

primary outcome was typically the proportion of patients in each group who were considered

"responders" based on a predefined level of improvement.
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Caption: The developmental pathway of imipramine.
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Chemical Synthesis of Imipramine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Reaction Conditions
Product

10,11-dihydro-5H-dibenz[b,f]azepine
(Iminodibenzyl)

Alkylation in the presence
of sodium amide (NaNH2)

3-dimethylaminopropyl chloride

Imipramine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Re-analysis of the earliest controlled trials of imipramine - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Serendipitous Discovery and Development of
Imipramine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198808#discovery-and-history-of-imipramine-as-an-
antidepressant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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